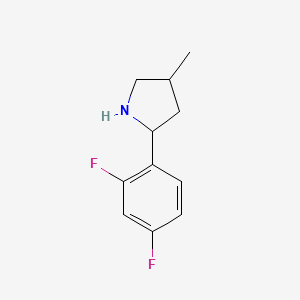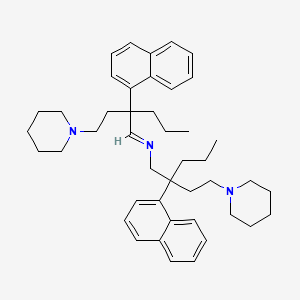
1,1'-(delta,delta'-Nitriloditetramethylene)bis(gamma-(1-naphthyl)-gamma-propylpiperidine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(naphthalen-1-yl)-n-{(1e)-2-(naphthalen-1-yl)-2-[2-(piperidin-1-yl)ethyl]pentylidene}-2-[2-(piperidin-1-yl)ethyl]pentan-1-amine” is a synthetic organic compound characterized by its complex structure, which includes naphthalene and piperidine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “2-(naphthalen-1-yl)-n-{(1e)-2-(naphthalen-1-yl)-2-[2-(piperidin-1-yl)ethyl]pentylidene}-2-[2-(piperidin-1-yl)ethyl]pentan-1-amine” likely involves multiple steps, including the formation of the naphthalene and piperidine derivatives, followed by their coupling through a series of condensation and substitution reactions. Typical reaction conditions may include the use of organic solvents, catalysts, and controlled temperatures to facilitate the desired transformations.
Industrial Production Methods
Industrial production of such complex compounds may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis, automated synthesis, and the use of advanced catalytic systems may be employed to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
This compound may undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Condensation: Combination of two molecules with the loss of a small molecule, such as water.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions often involve specific temperatures, pressures, and solvent systems to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound could be investigated for its potential pharmacological properties, including its ability to interact with specific biological targets.
Industry
In industry, it may find applications in the development of new materials, such as polymers or advanced composites, due to its unique structural features.
Mécanisme D'action
The mechanism of action of “2-(naphthalen-1-yl)-n-{(1e)-2-(naphthalen-1-yl)-2-[2-(piperidin-1-yl)ethyl]pentylidene}-2-[2-(piperidin-1-yl)ethyl]pentan-1-amine” would depend on its specific interactions with molecular targets. These interactions may involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways and physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds may include other naphthalene derivatives or piperidine-containing molecules, such as:
- 1-(naphthalen-1-yl)-2-(piperidin-1-yl)ethanone
- 2-(naphthalen-1-yl)-1-(piperidin-1-yl)ethanol
Uniqueness
The uniqueness of “2-(naphthalen-1-yl)-n-{(1e)-2-(naphthalen-1-yl)-2-[2-(piperidin-1-yl)ethyl]pentylidene}-2-[2-(piperidin-1-yl)ethyl]pentan-1-amine” lies in its specific structural arrangement, which may confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
33310-61-1 |
|---|---|
Formule moléculaire |
C44H59N3 |
Poids moléculaire |
630.0 g/mol |
Nom IUPAC |
2-naphthalen-1-yl-N-[2-naphthalen-1-yl-2-(2-piperidin-1-ylethyl)pentyl]-2-(2-piperidin-1-ylethyl)pentan-1-imine |
InChI |
InChI=1S/C44H59N3/c1-3-25-43(27-33-46-29-11-5-12-30-46,41-23-15-19-37-17-7-9-21-39(37)41)35-45-36-44(26-4-2,28-34-47-31-13-6-14-32-47)42-24-16-20-38-18-8-10-22-40(38)42/h7-10,15-24,35H,3-6,11-14,25-34,36H2,1-2H3 |
Clé InChI |
SKOLWUSSWJHPOM-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CCN1CCCCC1)(CN=CC(CCC)(CCN2CCCCC2)C3=CC=CC4=CC=CC=C43)C5=CC=CC6=CC=CC=C65 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


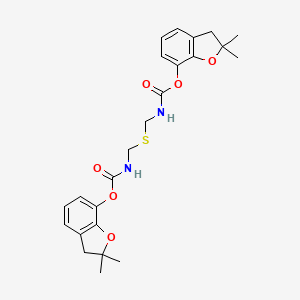
![Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[[2,5-dichloro-4-[(diethylamino)sulfonyl]phenyl]azo]phenyl]-](/img/structure/B15288922.png)
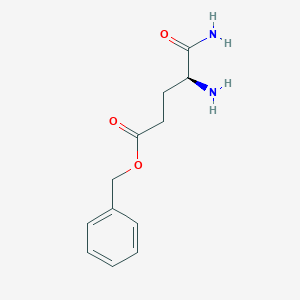
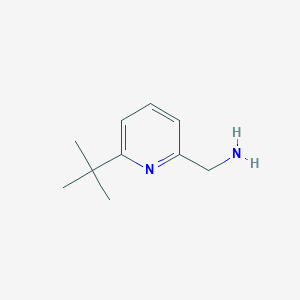
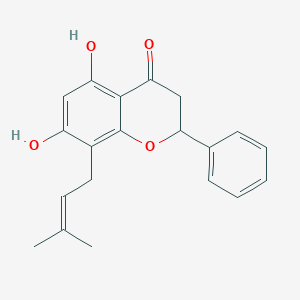
![methyl (2E)-2-[(8R,9S,10R,13S,14S)-13-methyl-3-oxo-6,7,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-ylidene]propanoate](/img/structure/B15288947.png)
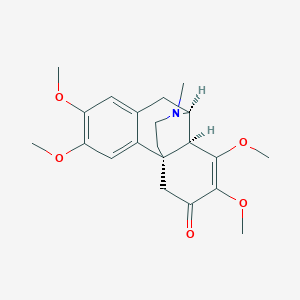
![N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide](/img/structure/B15288969.png)
![1-[(2S)-3-fluoro-2-methylpropyl]piperazine](/img/structure/B15288975.png)
![{2-Oxo-2-[2-(trimethylsilyl)ethoxy]ethyl}(triphenyl)phosphanium bromide](/img/structure/B15288978.png)
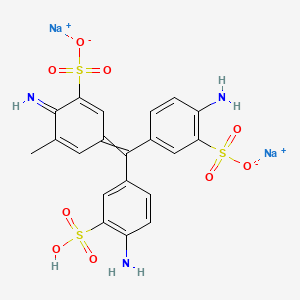
![(19S)-19-ethyl-19-hydroxy-6-methoxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione](/img/structure/B15288994.png)
